2-(Cyclopentyloxy)-5-methyl-3-nitropyridine
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Overview
Description
2-(Cyclopentyloxy)-5-methyl-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopentyloxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-5-methyl-3-nitropyridine typically involves the following steps:
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Etherification: The cyclopentyloxy group can be introduced through etherification reactions using cyclopentanol and a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-5-methyl-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(Cyclopentyloxy)-5-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-(Cyclopentyloxy)-5-carboxypyridine.
Scientific Research Applications
2-(Cyclopentyloxy)-5-methyl-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-5-methyl-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopentyloxy group can enhance lipophilicity, facilitating membrane permeability. The compound may inhibit or activate certain pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentyloxy)-3-nitropyridine: Lacks the methyl group, which may affect its reactivity and applications.
2-(Cyclopentyloxy)-5-methylpyridine:
2-(Cyclopentyloxy)-5-nitropyridine: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2-(Cyclopentyloxy)-5-methyl-3-nitropyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and methyl groups on the pyridine ring, along with the cyclopentyloxy group, makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
2-cyclopentyloxy-5-methyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-6-10(13(14)15)11(12-7-8)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPGCBIOOQEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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